molecular formula C8H3Cl2N3 B13879196 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile

2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile

Cat. No.: B13879196
M. Wt: 212.03 g/mol
InChI Key: UQIRWMYHOMSYGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The chlorine atoms and cyano groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H3Cl2N3

Molecular Weight

212.03 g/mol

IUPAC Name

2,6-dichloro-4-methylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C8H3Cl2N3/c1-4-5(2-11)7(9)13-8(10)6(4)3-12/h1H3

InChI Key

UQIRWMYHOMSYGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C#N)Cl)Cl)C#N

Origin of Product

United States

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